Sulfato de itrio(III) octahidratado

Descripción general

Descripción

Yttrium(III) sulfate octahydrate is used as a laboratory reagent, colorant, structural ceramics, optical glasses, and catalysts . It finds application in electrical components and photo-optical materials .

Molecular Structure Analysis

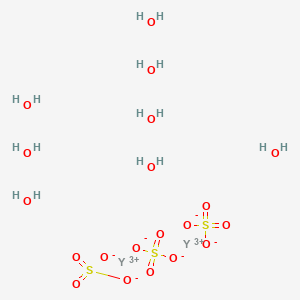

The molecular formula of Yttrium(III) sulfate octahydrate is H16O20S3Y2 . The InChI Key is OMBXBIHFXZAMLA-UHFFFAOYSA-H .Chemical Reactions Analysis

Yttrium sulfate can form double salts such as MY(SO4)2 and M3Y(SO4)3 . The reactions are as follows:Physical And Chemical Properties Analysis

Yttrium(III) sulfate octahydrate appears as red monoclinic crystals . It has a density of 2.59 g/cm3 . It loses all its water molecules at 120°C and decomposes at 700°C . It is sparingly soluble in water, less soluble in hot water . It dissolves in concentrated sulfuric acid forming Y(HSO4)3 . It is insoluble in alkalis and forms double salts with alkali sulfates .Aplicaciones Científicas De Investigación

Reactivo de laboratorio

El sulfato de itrio(III) octahidratado es ampliamente utilizado como reactivo de laboratorio debido a su alta pureza y reactividad. En entornos de investigación, sirve como estándar para calibrar instrumentos, preparar muestras para análisis y sintetizar otros compuestos a base de itrio .

Colorante en ciencia de materiales

Como colorante, este compuesto imparte las propiedades ópticas deseadas a varios materiales. Se utiliza en la creación de pigmentos para cerámica y vidrio, donde el ion itrio puede producir una gama de colores dependiendo del material huésped y las condiciones de cocción .

Cerámica estructural

En el campo de la cerámica estructural, el this compound contribuye al desarrollo de materiales con mayor resistencia mecánica y estabilidad térmica. Es particularmente útil en aplicaciones de alta temperatura, como la ingeniería aeroespacial y los equipos de procesamiento industrial .

Vidrios ópticos

Este compuesto juega un papel crucial en la producción de vidrios ópticos. Ayuda a ajustar el índice de refracción y mejorar la resistencia a la cristalización, lo cual es esencial para lentes y prismas de alto rendimiento utilizados en cámaras, telescopios e instrumentos científicos .

Catalizadores

El this compound se utiliza como catalizador en diversas reacciones químicas. Su capacidad para estabilizar estados de transición y reducir las energías de activación lo hace valioso en la síntesis orgánica y los procesos industriales .

Componentes eléctricos

El compuesto encuentra aplicaciones en la fabricación de componentes eléctricos, particularmente en la creación de materiales dieléctricos. Estos materiales son cruciales para capacitores y otros dispositivos electrónicos que requieren altas propiedades de aislamiento .

Materiales foto-ópticos

En materiales foto-ópticos, el this compound mejora el rendimiento de los fotodetectores y otros dispositivos sensibles a la luz. Se utiliza para mejorar la eficiencia de la conversión de luz en señales eléctricas, lo cual es clave en las células solares y los sensores ópticos .

Filtros de microondas

El this compound se utiliza para fabricar Granates de itrio-hierro (YIG), que son altamente efectivos en filtros de microondas. Estos filtros son esenciales en los sistemas de telecomunicaciones y radar para el procesamiento de señales y la reducción de ruido .

Safety and Hazards

Yttrium(III) sulfate octahydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

Mecanismo De Acción

Target of Action

Yttrium(III) sulfate octahydrate primarily targets the sulfate groups in its structure . The compound is composed of yttrium ions surrounded by eight oxygen atoms in the form of a distorted square antiprism . Four of these oxygen atoms belong to monodentate sulfate groups .

Mode of Action

The interaction of Yttrium(III) sulfate octahydrate with its targets results in a unique structural configuration. In the sulfate group, the oxygen atoms are linked to three Y3+ cations, while another sulfate group connects only two Y3+ cations . This results in a coordination that can be written as Y(H2O)4(S1O4)3(S2O4) .

Biochemical Pathways

The compound’s unique structure and coordination suggest that it may interact with biochemical pathways involving sulfate groups and yttrium ions .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

Its unique structure and coordination suggest it may have specific interactions with cells and molecules that involve yttrium ions and sulfate groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Yttrium(III) sulfate octahydrate. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration levels in its environment.

Propiedades

IUPAC Name |

yttrium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBXBIHFXZAMLA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225470 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7446-33-5 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

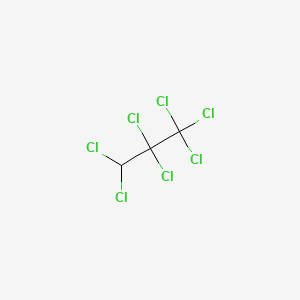

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

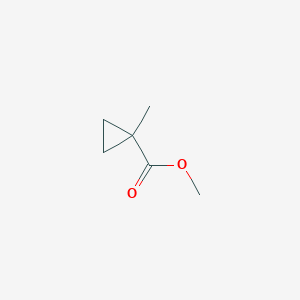

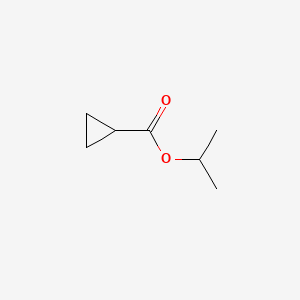

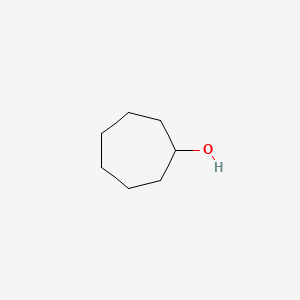

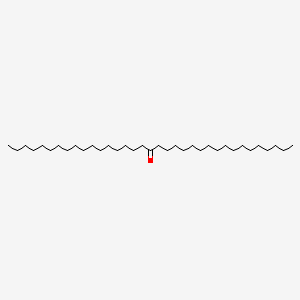

Feasible Synthetic Routes

Q & A

Q1: What is the basic crystal structure of Yttrium(III) sulfate octahydrate?

A1: Yttrium(III) sulfate octahydrate (Y2(SO4)3·8H2O) forms infinite layers parallel to the (101̅) plane []. The fundamental building block of these layers is the [Y(H2O)4(SO4)3/2] unit. These layers are interconnected solely through moderately strong hydrogen bonds. The yttrium ion (Y3+) is surrounded by eight oxygen atoms, forming a distorted square antiprism geometry. Four of these oxygen atoms come from water molecules, and the remaining four come from sulfate groups [].

Q2: Is Yttrium(III) sulfate octahydrate similar to other compounds in terms of structure?

A2: Yes, Yttrium(III) sulfate octahydrate shares its structural framework with other rare-earth sulfate octahydrates. This commonality suggests a recurring structural motif within this family of compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.